(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H10FN. It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists as two enantiomers: (S)-1-(2-fluorophenyl)ethanamine and ®-1-(2-fluorophenyl)ethanamine . This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as alcohol and ether but insoluble in water .
Vorbereitungsmethoden
The synthesis of (1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine can be achieved through several methods. One common synthetic route involves the stereoselective alkylation of (2-fluorophenyl)ethylamine . This process typically involves the reaction of (2-fluorophenyl)ethylamine with a deprotonating agent under controlled conditions to form the desired enantiomer . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine can be compared with other similar compounds such as:
(S)-1-(2-Fluorophenyl)ethanamine: Another enantiomer with similar properties but different biological activity.
®-1-(2-Fluorophenyl)ethanamine: The mirror image of the (S)-enantiomer, with distinct stereochemical properties.
(S)-1-(2-Fluorophenyl)ethylamine hydrochloride: A related compound with a hydrochloride salt form, used in different applications.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H9F2N |
---|---|
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
(1S)-2-fluoro-1-(2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5,11H2/t8-/m1/s1 |
InChI-Schlüssel |
VWIAOZWPEBAVMJ-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](CF)N)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CF)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.